molecular formula C10H15N B13211114 methyl[(1R)-1-(2-methylphenyl)ethyl]amine

methyl[(1R)-1-(2-methylphenyl)ethyl]amine

Cat. No.: B13211114
M. Wt: 149.23 g/mol
InChI Key: ZQVYRJXZAWZERP-SECBINFHSA-N
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Description

Methyl[(1R)-1-(2-methylphenyl)ethyl]amine is an organic compound with the molecular formula C10H15N It is a chiral amine, meaning it has a specific three-dimensional arrangement of atoms that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl[(1R)-1-(2-methylphenyl)ethyl]amine can be synthesized through several methods. One common approach involves the reductive amination of 2-methylacetophenone with methylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent such as methanol or ethanol and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1R)-1-(2-methylphenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

Methyl[(1R)-1-(2-methylphenyl)ethyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of methyl[(1R)-1-(2-methylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl[(1R)-1-(2-methylphenyl)ethyl]amine: Similar structure but with an ethyl group instead of a methyl group.

    Methyl[(1R)-1-(2-ethylphenyl)ethyl]amine: Similar structure but with an ethyl group on the phenyl ring.

Uniqueness

Methyl[(1R)-1-(2-methylphenyl)ethyl]amine is unique due to its specific chiral configuration and the presence of a methyl group on the phenyl ring. This structural arrangement can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(1R)-N-methyl-1-(2-methylphenyl)ethanamine

InChI

InChI=1S/C10H15N/c1-8-6-4-5-7-10(8)9(2)11-3/h4-7,9,11H,1-3H3/t9-/m1/s1

InChI Key

ZQVYRJXZAWZERP-SECBINFHSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H](C)NC

Canonical SMILES

CC1=CC=CC=C1C(C)NC

Origin of Product

United States

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